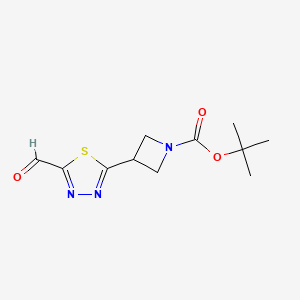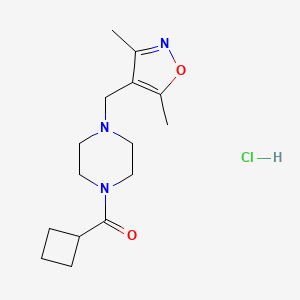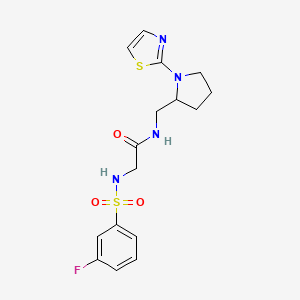![molecular formula C14H11F3N6O2S B2571268 N-(4-(trifluorométhoxy)phényl)-2-((3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acétamide CAS No. 1058495-62-7](/img/structure/B2571268.png)
N-(4-(trifluorométhoxy)phényl)-2-((3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C14H11F3N6O2S and its molecular weight is 384.34. The purity is usually 95%.
BenchChem offers high-quality 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nouveaux systèmes cycliques
Ce composé est utilisé dans la synthèse de nouveaux systèmes cycliques tels que le benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazépine et ses analogues condensés cycloalcane et cycloalcène . La synthèse de ces nouveaux systèmes hétérocycliques a été réalisée avec un bon rendement en utilisant une procédure de rétro-Diels–Alder (RDA) .
Activités antiprolifératives
Certains dérivés de ce composé ont été testés pour leurs activités antiprolifératives contre cinq lignées cellulaires cancéreuses humaines d'origine gynécologique . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Effet anticancéreux gastrique
Des études de relation quantitative structure-activité (QSAR) ont été réalisées pour prédire l'effet anticancéreux gastrique des dérivés de [1,2,3]triazolo[4,5-d]pyrimidine . Cette étude révèle cinq descripteurs clés du 1,2,3-TPD et permettra de sélectionner des médicaments efficaces et nouveaux à l'avenir .
Conception de nouveaux inhibiteurs de LSD1
L'échafaudage de [1,2,3]triazolo[4,5-d]pyrimidine peut être utilisé comme modèle pour concevoir de nouveaux inhibiteurs de LSD1 . LSD1 est une déméthylase d'histone, et ses inhibiteurs ont des applications thérapeutiques potentielles dans le traitement du cancer.
Mécanisme D'action
Target of Action
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has been found to target the Lysine specific demethylase 1 (LSD1) enzyme . LSD1 plays a pivotal role in regulating lysine methylation , a process that is crucial for gene expression and protein function.
Mode of Action
The compound interacts with LSD1, inhibiting its activity . Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity of this series .
Biochemical Pathways
By inhibiting LSD1, the compound affects the lysine methylation pathway . This can lead to changes in gene expression and protein function, which can have downstream effects on various cellular processes.
Pharmacokinetics
Its inhibition of lsd1 is reversible , which suggests that it may be metabolized and excreted, affecting its bioavailability.
Result of Action
The inhibition of LSD1 by 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can lead to significant changes in cellular processes. For instance, it has been reported that when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2S/c1-23-12-11(21-22-23)13(19-7-18-12)26-6-10(24)20-8-2-4-9(5-3-8)25-14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGNMGIPXSHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2571191.png)


![3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2571196.png)
![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)
![2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide](/img/structure/B2571203.png)




